molecular formula C21H22N2O4 B2764922 Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251705-55-1

Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2764922
CAS No.: 1251705-55-1
M. Wt: 366.417
InChI Key: QDMLWFHOTACCDG-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with a 2-oxo group, an ethyl carboxylate substituent at position 3, a 6-methyl group, and a 4-((2-methoxybenzyl)amino) moiety.

Properties

CAS No.

1251705-55-1

Molecular Formula

C21H22N2O4

Molecular Weight

366.417

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(25)18-19(22-12-14-7-5-6-8-17(14)26-3)15-11-13(2)9-10-16(15)23-20(18)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

QDMLWFHOTACCDG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative that has attracted attention for its potential biological activities. This compound, characterized by a complex molecular structure, includes functional groups that may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

Molecular Structure

The molecular formula of this compound is C21H22N2O4C_{21}H_{22}N_{2}O_{4} with a molecular weight of 366.4 g/mol. The structure features a quinoline core, an ethyl ester group, and a methoxybenzyl substituent, which may enhance its reactivity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic effects in various areas, including:

  • Antimicrobial Activity : Preliminary studies suggest that similar quinoline derivatives exhibit antibacterial properties. This compound may share these properties, although specific data on its efficacy are still under investigation.
  • Enzyme Inhibition : The compound's structural features suggest it could interact with biological targets such as enzymes or receptors. Initial findings indicate potential inhibition or modulation of specific biological pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activity of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 4-aminoquinoline-3-carboxylateLacks methoxybenzyl groupVaries; some show antibacterial effects
8-Methylquinoline-2-carboxylateNo amino substituentLimited; primarily studied for synthesis
2-MethoxybenzylamineSimpler structure; building blockModerate activity; used in synthesis

This table highlights how the presence of specific functional groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives:

  • Antibacterial Studies : A study on related quinoline compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.23–0.70 mg/mL for effective compounds .
  • Molecular Docking Studies : Molecular docking studies have indicated favorable interactions between similar compounds and bacterial enzymes such as MurB. These interactions suggest that modifications in the structure can significantly impact inhibitory actions against bacterial growth .
  • Therapeutic Potential in Cancer : Research on compounds with similar structures has suggested potential applications in cancer therapy due to their ability to inhibit specific enzyme pathways involved in tumor growth and proliferation .

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its pharmacological properties, particularly in the following areas:

  • Antimicrobial Activity : Similar quinoline derivatives have shown antibacterial and antifungal properties. Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate may exhibit similar activities, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biological pathways, although detailed mechanisms are still being elucidated.

Interaction Studies

Research has focused on the compound's binding affinity to various biological targets such as enzymes and receptors. These studies aim to understand how the compound can modulate biological pathways, potentially leading to therapeutic applications.

Synthesis of Derivatives

This compound serves as a precursor for synthesizing other biologically active compounds. Its unique functional groups enhance its chemical reactivity, allowing for the development of novel derivatives with improved pharmacological profiles.

Case Study 1: Antimicrobial Activity Assessment

In a study examining the antimicrobial effects of various quinoline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism Exploration

A recent investigation into the anticancer properties of similar quinoline compounds revealed that they induce apoptosis in cancer cells through mitochondrial pathways. This compound is being studied for its ability to activate these pathways in various cancer cell lines.

Comparison with Similar Compounds

Key Observations :

  • The 1,2-dihydroquinoline core (vs. tetrahydropyrimidine in ) confers planarity to the aromatic system, affecting π-π stacking interactions in crystalline states .

Key Observations :

  • The target compound likely employs a multicomponent reaction (e.g., Biginelli or Hantzsch) or Pd-catalyzed cross-coupling for introducing the 2-methoxybenzylamino group, as seen in analogous syntheses of aryl-substituted quinolines .
  • Piperidine catalysis (used in ) is less effective for bulky substituents, suggesting alternative bases or catalysts (e.g., PCy3/PdCl2(PPh3)2 ) may be required for the target compound.

Physicochemical and Crystallographic Properties

Crystallographic data from analogous compounds reveal trends in molecular packing and hydrogen bonding (Table 3):

Table 3: Crystallographic and Physical Property Comparison

Compound Name Melting Point (°C) Hydrogen Bonding Pattern Crystal System/Packing Reference
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 223–225 N–H⋯O and C–H⋯O interactions Monoclinic, centrosymmetric dimers
Ethyl 4-(5-chloro-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate N/A N–H⋯O and N–H⋯N chains Triclinic, infinite chains along [101]
Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate 398–341 C–H⋯π and C–H⋯O interactions Centrosymmetric dimers, columnar packing

Key Observations :

  • The 2-oxo group and ethyl carboxylate in the target compound are expected to form N–H⋯O and C–H⋯O hydrogen bonds , stabilizing crystal lattices as seen in .

Q & A

Q. What are the established synthetic routes for Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate?

  • Methodological Answer : A common approach involves condensation reactions using precursors like substituted anilines and diethyl malonate. For example, a similar quinoline derivative was synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and a catalytic amount of piperidine at 453 K, monitored via TLC. The crude product was purified using silica-gel column chromatography (petroleum ether/ethyl acetate) and recrystallized from ethyl acetate . Adjustments for the target compound may include substituting the benzylamine moiety with 2-methoxybenzylamine.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Silica-gel column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate ratios from 8:2 to 1:1) is widely used to remove unreacted starting materials and byproducts. Recrystallization from solvents like ethanol or ethyl acetate further enhances purity, as demonstrated in crystallographic studies of analogous quinoline derivatives .

Q. Which analytical methods are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns. For example, methoxy protons typically resonate at δ ~3.8–4.0 ppm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in monoclinic crystal systems (e.g., space group P21/cP2_1/c) with β angles ~115° .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

  • Methodological Answer :
  • Green Chemistry Approaches : Replace diphenyl oxide with triethyl methanetricarboxylate as a solvent, which reduces toxicity and allows reagent recycling (losses <5%) .
  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) to enhance reaction efficiency .
  • Reagent Ratios : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aniline to diethyl malonate) to minimize side reactions .

Q. How are impurities managed during industrial-scale synthesis?

  • Methodological Answer : Industrial processes often face challenges like contamination with 4-hydroxy-1,2-dihydroquinolin-2-one derivatives (2.4–5.6% impurities). Mitigation strategies include:
  • Precursor Purification : Pre-treat N-substituted anilines to remove residual ketones.
  • In-Line Monitoring : Use HPLC or FTIR to detect impurities early .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Dynamic NMR Studies : Analyze temperature-dependent shifts to identify tautomeric forms or rotational barriers.
  • DFT Calculations : Compare experimental X-ray bond lengths/angles (e.g., C=O at ~1.22 Å) with computational models to validate structural assignments .
  • Complementary Techniques : Pair 1^1H NMR with 15^15N HMBC to resolve amino proton environments .

Q. What experimental designs are recommended for evaluating biological activity?

  • Methodological Answer :
  • Target Identification : Screen against kinases (e.g., EGFR or VEGFR) using fluorescence polarization assays.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar compounds?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. chloro groups) on potency. For example, 8-methoxy derivatives show enhanced solubility and target affinity vs. 6-chloro analogs .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

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